5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-
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Overview
Description
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-b]pyridine core followed by functionalization. One common method involves the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process . This method allows for the efficient synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones in good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s ability to inhibit these receptors can lead to the suppression of tumor cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are studied for their therapeutic potential.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- lies in its specific structural features and the range of biological activities it exhibits. Its ability to target specific molecular pathways, such as FGFR inhibition, sets it apart from other similar compounds and highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKKVPQIVUOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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